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Compound of Interest

Compound Name: 1,1-Difluoroacetone

Cat. No.: B1306852 Get Quote

For researchers, scientists, and drug development professionals, understanding the

atmospheric lifetime of chemical compounds is crucial for assessing their environmental

impact. This guide provides a comparative analysis of the atmospheric lifetime of 1,1-
difluoroacetone against common organic solvents and a highly fluorinated ketone, supported

by experimental data and detailed methodologies.

Executive Summary
1,1-Difluoroacetone (DFA) exhibits a relatively short atmospheric lifetime, primarily governed

by its reaction with hydroxyl (OH) radicals. This characteristic positions it as a potentially more

environmentally benign alternative to compounds with longer atmospheric residence times.

This guide delves into the quantitative data, experimental protocols for its determination, and

the atmospheric degradation pathway of DFA, offering a clear comparison with acetone, methyl

ethyl ketone, and the more persistent hexafluoroacetone.

Data Presentation: A Comparative Overview
The atmospheric lifetime of a compound is intrinsically linked to its reactivity with atmospheric

oxidants, principally the hydroxyl radical (OH). The following table summarizes the key

quantitative data for 1,1-difluoroacetone and selected alternative compounds.
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Compound Chemical Formula
Atmospheric
Lifetime

Rate Coefficient for
Reaction with OH
(kOH) at 298 K (cm³
molecule⁻¹ s⁻¹)

1,1-Difluoroacetone CH₃C(O)CHF₂ 0.30 - 1.2 years[1]
1.04 x 10⁻¹³ - 2.6 x

10⁻¹⁴[1]

Acetone CH₃C(O)CH₃ ~22 days[2] 1.8 x 10⁻¹³

Methyl Ethyl Ketone CH₃C(O)CH₂CH₃ ~5.4 days[3] 1.15 x 10⁻¹²[3]

Hexafluoroacetone CF₃C(O)CF₃
Extremely long

(Perfluorinated)

Very slow (negligible

reaction with OH)

Experimental Protocols: Determining Atmospheric
Lifetimes
The determination of atmospheric lifetimes and reaction rate coefficients for compounds like

1,1-difluoroacetone relies on established experimental and computational techniques.

Relative Rate Method
A widely used experimental technique for determining the rate constant of a reaction with the

OH radical is the relative rate method.

Methodology:

Chamber Setup: Experiments are typically conducted in a temperature-controlled reaction

chamber (smog chamber) made of FEP Teflon film or quartz. The chamber is filled with

purified air.

Reactant Introduction: Known concentrations of the test compound (e.g., 1,1-
difluoroacetone) and a reference compound with a well-established OH reaction rate

constant are introduced into the chamber.

OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis

of a precursor such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV
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blacklights.

Concentration Monitoring: The concentrations of the test and reference compounds are

monitored over time using techniques like Gas Chromatography with Flame Ionization

Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

Data Analysis: The relative loss of the test compound compared to the reference compound

is used to calculate the unknown rate constant. The relationship is described by the following

equation:

ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ /

[Reference Compound]ₜ)

Where:

[Compound]₀ is the initial concentration.

[Compound]ₜ is the concentration at time t.

k_test is the rate constant for the reaction of the test compound with OH.

k_ref is the known rate constant for the reaction of the reference compound with OH.

Computational Chemistry Methods
Theoretical calculations play a significant role in predicting and understanding atmospheric

reaction mechanisms and kinetics.

Methodology:

Quantum Chemical Calculations: High-level ab initio computational methods, such as

Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are

employed to calculate the energies of reactants, transition states, and products.

Density Functional Theory (DFT): DFT methods, for instance, M06-2X, are often used to

optimize the geometries of the molecules and transition states.
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Rate Constant Calculation: Transition State Theory (TST) and other advanced theoretical

kinetics methods are used to calculate the temperature-dependent rate constants from the

computed energetic and structural information.

Atmospheric Degradation Pathway of 1,1-
Difluoroacetone
The primary atmospheric removal process for 1,1-difluoroacetone is initiated by the

abstraction of a hydrogen atom by the hydroxyl radical. This initial step triggers a cascade of

reactions leading to the formation of smaller, more oxidized products.

Initiation

Radical Formation Peroxy Radical Formation Alkoxy Radical Formation

Decomposition & Products

1,1-Difluoroacetone
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Final Products:
COF₂, CO, CO₂, HCOH

Click to download full resolution via product page

Caption: Atmospheric degradation pathway of 1,1-Difluoroacetone initiated by OH radical.
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The degradation of 1,1-difluoroacetone ultimately leads to the formation of smaller, less

complex molecules such as carbonyl fluoride (COF₂), carbon monoxide (CO), carbon dioxide

(CO₂), and formaldehyde (HCOH). The formation of these products contributes to the overall

atmospheric chemical cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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